3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes with amines to form intermediate Schiff bases, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,2-d]pyrimidine core .
Scientific Research Applications
2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial properties.
Imidazole-containing compounds: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-Mercapto-7-phenyl-3-o-tolyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the mercapto group and the pyrrolo[3,2-d]pyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-12-7-5-6-10-15(12)22-18(23)17-16(21-19(22)24)14(11-20-17)13-8-3-2-4-9-13/h2-11,20H,1H3,(H,21,24) |
InChI Key |
BPEULQDHHORMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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